molecular formula C22H28BrNO B073277 Phenazocine hydrobromide CAS No. 1239-04-9

Phenazocine hydrobromide

Cat. No.: B073277
CAS No.: 1239-04-9
M. Wt: 402.4 g/mol
InChI Key: MNMGNPZLUMHSKK-UHFFFAOYSA-N
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Description

Phenazocine hydrobromide is a synthetic opioid analgesic that belongs to the benzomorphan class of opioids. It was developed in the mid-20th century and is primarily used for pain management. This compound exhibits a high affinity for opioid receptors in the central nervous system, leading to its potent analgesic effects .

Preparation Methods

Phenazocine hydrobromide can be synthesized through various synthetic routes. One common method involves the reaction of N-phenethyl-2-methyl-3,6-dimethoxybenzamide with lithium aluminum hydride, followed by treatment with hydrobromic acid to yield this compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as tetrahydrofuran, under an inert atmosphere.

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and crystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Phenazocine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

    Oxidation: this compound can be oxidized to form phenazocine N-oxide using oxidizing agents under controlled conditions.

    Reduction: Reduction of this compound with lithium aluminum hydride can yield the corresponding alcohol derivative.

    Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to various derivatives of this compound.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Phenazocine hydrobromide has several scientific research applications across various fields:

Mechanism of Action

The primary mechanism of action for phenazocine hydrobromide involves its interaction with opioid receptors in the central nervous system. This compound exhibits a high affinity for the mu-opioid receptors, which are primarily responsible for its analgesic properties . When this compound binds to the mu-opioid receptors, it activates the receptor, leading to a cascade of intracellular events. This activation inhibits the release of neurotransmitters such as substance P, gamma-aminobutyric acid, and glutamate, which are involved in transmitting pain signals. Consequently, the perception of pain is significantly reduced .

Apart from its interaction with mu-opioid receptors, this compound has minor activity at kappa and delta receptors. The kappa receptors are associated with analgesia, sedation, and dysphoria, while delta receptors are involved in modulating mood and pain .

Comparison with Similar Compounds

Phenazocine hydrobromide is similar to other benzomorphan opioids, such as pentazocine, dezocine, and cyclazocine . this compound is unique due to its higher potency and more favorable binding profile at the mu-opioid receptors. This results in stronger analgesic effects with fewer side effects compared to other benzomorphan opioids .

This compound’s unique properties make it a valuable compound for pain management and scientific research.

Biological Activity

Phenazocine hydrobromide is an opioid analgesic that has garnered attention for its potent analgesic properties and unique pharmacological profile. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical applications, comparative studies, and safety profiles.

Chemical and Physical Properties

This compound is a white, crystalline powder with a bitter taste. Its chemical formula is C22H27NOC_{22}H_{27}NO with a molecular weight of 321.464 g/mol. The compound exhibits a melting point range of 165-170 °C and is characterized by its stability in various formulations, as evidenced by long-term stability studies .

Property Value
Chemical FormulaC22H27NOC_{22}H_{27}NO
Molecular Weight321.464 g/mol
Melting Point165-170 °C
SolubilitySoluble in water (pH dependent)

Phenazocine acts primarily as an agonist at the μ-opioid receptors and exhibits partial agonist activity at κ-opioid receptors. This dual action contributes to its analgesic effects while minimizing some side effects commonly associated with traditional opioids like morphine. The binding affinity of phenazocine to these receptors is significantly higher than that of pentazocine, suggesting a more favorable therapeutic profile .

Clinical Applications

This compound has been utilized in various clinical settings:

  • Analgesia : It has shown effectiveness in managing acute and chronic pain conditions, providing analgesia comparable to morphine but with fewer adverse effects .
  • Preanesthetic Medication : Clinical evaluations indicate its utility as a preanesthetic agent to reduce anxiety and provide analgesia without excessive sedation .
  • Postoperative Pain Management : Its application extends to postoperative settings, where it aids in alleviating pain and discomfort following surgical procedures .

Comparative Studies

A double-blind clinical trial comparing this compound to morphine sulfate demonstrated that phenazocine was approximately ten times more potent than morphine when administered intravenously for acute abdominal pain management. Specifically, 2 mg of phenazocine was found to be equivalent to 10 mg of morphine .

Table: Comparative Analgesic Potency

Drug Dosage (mg) Equivalence
Phenazocine2Equivalent to 10 mg Morphine
Morphine10-

Safety Profile and Side Effects

While this compound is associated with fewer side effects compared to other opioids, it can still produce adverse reactions such as nausea, dizziness, and potential for dependence. Its unique receptor profile allows it to avoid some common opioid-related issues like sphincter spasms, making it particularly useful for biliary or pancreatic pain management .

Case Studies

  • Case Study on Acute Pain Management : A study involving patients with acute abdominal pain demonstrated significant relief with phenazocine administration compared to standard morphine treatment, highlighting its clinical efficacy in emergency settings .
  • Preanesthetic Use : In a clinical evaluation focused on preanesthetic applications, patients reported lower levels of sedation while still achieving adequate analgesia with phenazocine compared to traditional sedatives .

Properties

CAS No.

1239-04-9

Molecular Formula

C22H28BrNO

Molecular Weight

402.4 g/mol

IUPAC Name

1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide

InChI

InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H

InChI Key

MNMGNPZLUMHSKK-UHFFFAOYSA-N

SMILES

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

Canonical SMILES

CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br

Key on ui other cas no.

58918-34-6

Related CAS

127-35-5 (Parent)

Synonyms

Hydrobromide, Phenazocine
Narphen
Phenazocine
Phenazocine Hydrobromide
Phenbenzorphan
Phenethylazocine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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